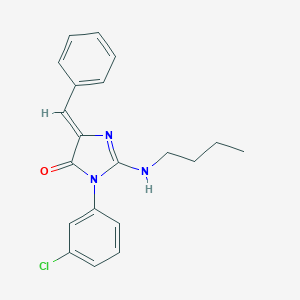
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one, also known as CLP290, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the imidazolone family and has been shown to have a wide range of biological activities.
科学研究应用
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has also been investigated for its potential use in the treatment of various diseases, including epilepsy, neuropathic pain, and stroke.
作用机制
The mechanism of action of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one is not fully understood, but it is believed to act as an activator of the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the detection of noxious stimuli. Activation of TRPA1 by (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one leads to the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain signaling.
Biochemical and Physiological Effects:
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has been shown to have analgesic effects by reducing pain sensitivity.
实验室实验的优点和局限性
One of the advantages of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one is its high potency and selectivity for the TRPA1 ion channel. This makes it a useful tool for studying the role of TRPA1 in pain signaling and other physiological processes. However, one limitation of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the study of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one. One area of interest is the potential use of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one in the treatment of epilepsy. It has been shown to have anticonvulsant effects in animal models of epilepsy, and further research is needed to determine its potential clinical applications. Another area of interest is the development of more potent and selective TRPA1 activators, which could lead to the development of new drugs for the treatment of pain and other diseases. Finally, the potential use of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one in combination with other drugs, such as opioids, could lead to improved pain management strategies.
合成方法
The synthesis of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one involves the reaction of 2-amino-3-(3-chlorophenyl)imidazol-4-one with benzaldehyde and butylamine. The reaction is carried out under reflux in the presence of a catalyst, such as p-toluenesulfonic acid. The product is then purified using column chromatography to obtain the final compound.
属性
分子式 |
C20H20ClN3O |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one |
InChI |
InChI=1S/C20H20ClN3O/c1-2-3-12-22-20-23-18(13-15-8-5-4-6-9-15)19(25)24(20)17-11-7-10-16(21)14-17/h4-11,13-14H,2-3,12H2,1H3,(H,22,23)/b18-13- |
InChI 键 |
PIOIBPSGTXRYHR-AQTBWJFISA-N |
手性 SMILES |
CCCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
规范 SMILES |
CCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)